8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 316357-81-0
Cat. No.: VC21436782
Molecular Formula: C18H30N4O2S
Molecular Weight: 366.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 316357-81-0 |
|---|---|
| Molecular Formula | C18H30N4O2S |
| Molecular Weight | 366.5g/mol |
| IUPAC Name | 8-butylsulfanyl-3-methyl-7-octylpurine-2,6-dione |
| Standard InChI | InChI=1S/C18H30N4O2S/c1-4-6-8-9-10-11-12-22-14-15(19-18(22)25-13-7-5-2)21(3)17(24)20-16(14)23/h4-13H2,1-3H3,(H,20,23,24) |
| Standard InChI Key | RANNRPCYFRQNRM-UHFFFAOYSA-N |
| SMILES | CCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C |
| Canonical SMILES | CCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C |
Introduction
The compound 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine, a heterocyclic aromatic organic compound. This specific molecule belongs to the xanthine family, which is notable for its biological activity and applications in medicinal chemistry. Xanthine derivatives are commonly studied for their role in enzyme inhibition, particularly phosphodiesterases, and their potential therapeutic effects.
Synthesis
The synthesis of compounds like this typically involves multi-step reactions starting from purine derivatives. A general synthetic pathway might include:
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Functionalization of the Purine Core:
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Introduction of alkyl groups (e.g., methyl and octyl) at positions 3 and 7 via alkylation reactions using alkyl halides.
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Formation of the Butylsulfanyl Group:
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Thiolation at position 8 using butanethiol or its derivatives in the presence of a base like cesium carbonate.
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Purification:
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Techniques such as column chromatography or recrystallization are used to isolate the pure product.
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Biological Activity
Purine-based derivatives, especially those with sulfur-containing groups, are known for their diverse biological activities:
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Enzyme Inhibition:
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Xanthine derivatives can inhibit phosphodiesterases (PDEs), enzymes that regulate intracellular signaling pathways.
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Potential Anticancer Properties:
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Sulfur-containing purines have been studied for their ability to induce apoptosis in cancer cells by interfering with DNA synthesis or repair mechanisms.
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Anti-inflammatory Effects:
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These compounds may modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase or lipoxygenase.
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Neurological Applications:
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Xanthine derivatives are investigated for their role in treating neurodegenerative diseases due to their ability to modulate adenosine receptors.
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Applications
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Pharmaceutical Development:
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The compound could serve as a lead molecule for designing drugs targeting PDEs or adenosine receptors.
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Biochemical Research:
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Used as a tool compound to study enzyme mechanisms or cellular signaling pathways.
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Material Science:
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Sulfur-containing organic molecules like this are sometimes explored for their potential in creating conductive polymers or other advanced materials.
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Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H26N4O2S |
| Molecular Weight | 362.49 g/mol |
| Functional Groups | Butylsulfanyl (-S-C4H9), Methyl (-CH3), Octyl (-C8H17) |
| Biological Target | Phosphodiesterases, Adenosine Receptors |
| Solubility | Likely soluble in organic solvents; limited solubility in water |
| Potential Applications | Anti-inflammatory, anticancer agents, neurological treatments |
Limitations and Challenges
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Solubility Issues:
The hydrophobic nature of the butylsulfanyl and octyl groups may limit aqueous solubility, posing challenges for pharmaceutical formulations. -
Synthetic Complexity:
Multi-step synthesis involving sensitive reagents may increase production costs and scalability issues. -
Toxicity Concerns:
Sulfur-containing groups can sometimes introduce toxicity; thus, detailed toxicological studies are essential.
Research Directions
Future studies on this compound could focus on:
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Structure-Activity Relationship (SAR):
Investigating how modifications to the butylsulfanyl or octyl groups affect biological activity. -
Pharmacokinetics and Toxicology:
Determining the bioavailability, metabolism, and safety profile of the compound in vivo. -
Drug Delivery Systems:
Developing formulations that enhance solubility and stability for therapeutic use. -
Expanding Applications:
Exploring its use in other fields such as materials science or agrochemicals.
This article provides an overview of the chemical properties, synthesis, biological activities, and potential applications of 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione, highlighting its significance as a promising compound for further research and development.
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